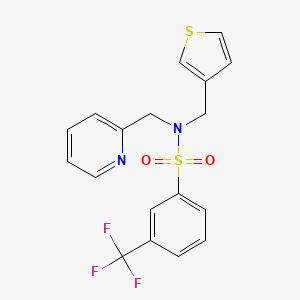

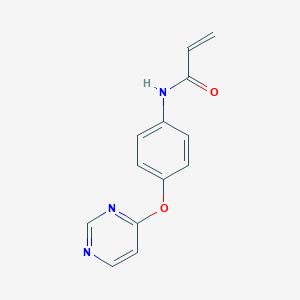

![molecular formula C19H14BrFN4O2S B2776613 N-(3-ethylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1115881-93-0](/img/structure/B2776613.png)

N-(3-ethylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Environmental Degradation

N-(3-ethylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is part of a broader category of compounds involved in the synthesis of ureas and the study of their degradation and environmental impact. The synthesis process often involves the use of reagents such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating the conversion of carboxylic acids to ureas under mild conditions without racemization, showcasing an environmentally friendly and cost-effective method (Thalluri et al., 2014). Additionally, the degradation of similar sulfonylurea herbicides under various abiotic factors, including pH, temperature, solvent, and exposure to sunlight, has been extensively studied to understand their stability and environmental fate. These studies highlight the herbicides' breakdown pathways and the formation of specific degradation products, contributing to the assessment of their environmental impact and the development of more sustainable agricultural practices (Saha & Kulshrestha, 2002).

Biological Activity and Drug Metabolism

The compound's relevance extends into the realm of biocatalysis for drug metabolism, demonstrating the synthesis of mammalian metabolites through microbial-based systems. Such studies provide valuable insights into the metabolic pathways of pharmaceutical compounds and their bioactive metabolites, facilitating the development of novel therapeutics with optimized pharmacokinetic properties (Zmijewski et al., 2006). Additionally, the investigation into the anticonvulsant activity of urea derivatives highlights the potential therapeutic applications of these compounds in treating neurological disorders. Molecular docking studies further support the pharmacological findings, offering insights into the compounds' mechanisms of action and providing a foundation for the design of more effective and safer anticonvulsant drugs (Thakur et al., 2017).

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrFN4O2S/c1-27-11-3-5-14-12(7-11)17-18(25-14)19(23-9-22-17)28-8-16(26)24-15-4-2-10(20)6-13(15)21/h2-7,9,25H,8H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEALSAIGYYAKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=C(C=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide](/img/structure/B2776540.png)

![5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2776543.png)

![N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776544.png)

![1-(3-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2776548.png)

![3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2776549.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2776551.png)

![1-[(1-Benzyltriazol-4-yl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2776553.png)